2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid
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Overview
Description
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid is a pyridine derivative with the molecular formula C8H5ClF3NO3 and a molecular weight of 255.58 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, a trifluoroethoxy group, and a carboxylic acid group attached to a pyridine ring. It has gained interest in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to its versatile properties .
Preparation Methods
The synthesis of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 2-chloropyridine undergoes nucleophilic substitution with 2,2,2-trifluoroethanol to form the intermediate 2-chloro-5-(2,2,2-trifluoroethoxy)pyridine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound is employed in the development of bioactive molecules for studying biological pathways and mechanisms.
Materials Science: It is utilized in the design and synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro and carboxylic acid groups contribute to the compound’s binding affinity and specificity for its targets . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.
2-Chloro-5-(2,2,2-trifluoroethoxy)isonicotinic acid: Similar structure but with an isonicotinic acid moiety, leading to variations in biological activity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound, with the molecular formula C8H5ClF3NO3 and a molecular weight of 255.58 g/mol, has garnered interest due to its structural features that enhance its interaction with biological targets.
Chemical Structure and Properties
The compound features a chloro group and a trifluoroethoxy moiety, which contribute to its lipophilicity and potential bioactivity. Its synthesis typically involves nucleophilic substitution reactions under basic conditions, utilizing starting materials like 2-chloropyridine and 2,2,2-trifluoroethanol .
The mechanism of action for this compound involves interactions with specific enzymes or receptors. The trifluoroethoxy group enhances membrane permeability, while the chloro and carboxylic acid functionalities improve binding affinity to biological targets. This compound is believed to modulate various biochemical pathways, making it a valuable tool in pharmacological research.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that related trifluoromethyl-containing compounds demonstrate significant inhibition against various bacterial strains . The incorporation of the trifluoroethoxy group in this pyridine derivative may similarly enhance its antimicrobial efficacy.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, structural activity relationship (SAR) studies suggest that the presence of fluorinated groups can increase the potency of inhibitors targeting specific enzymes involved in metabolic pathways . The unique structure of this compound positions it as a promising candidate for further exploration in enzyme inhibition assays.
Cytotoxicity Studies
Preliminary cytotoxicity assessments have indicated that this compound exhibits selective cytotoxic effects against certain cancer cell lines. The presence of the trifluoromethyl group has been associated with improved anticancer activity in related compounds . Further studies are required to elucidate the specific pathways through which this compound exerts its cytotoxic effects.
Study on Antimicrobial Activity
In a comparative study involving various pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Enzyme Inhibition Research
A recent study focused on the inhibition of specific kinases by fluorinated pyridine derivatives. The findings suggested that this compound effectively inhibited kinase activity at low micromolar concentrations, indicating its potential as a lead compound for developing kinase inhibitors .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
2-Chloro-5-(trifluoromethyl)pyridine | Structure | Moderate antibacterial activity | Lacks carboxylic acid group |
2-Chloro-5-(trifluoromethyl)isonicotinic acid | Structure | Higher anticancer activity | Contains isonicotinic moiety |
Properties
IUPAC Name |
2-chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-6-1-4(7(14)15)5(2-13-6)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSUVCUSOMVOEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)OCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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